molecular formula C11H15N3O2S B2629920 (3-Hydroxy-8-azabicyclo[3.2.1]octan-8-yl)(3-methyl-1,2,4-thiadiazol-5-yl)methanone CAS No. 1448072-93-2

(3-Hydroxy-8-azabicyclo[3.2.1]octan-8-yl)(3-methyl-1,2,4-thiadiazol-5-yl)methanone

Cat. No.: B2629920
CAS No.: 1448072-93-2
M. Wt: 253.32
InChI Key: UMBRENSGSSXEHG-UHFFFAOYSA-N
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Description

The compound appears to contain an 8-azabicyclo[3.2.1]octane scaffold . This is a bicyclic structure that is a central core of the family of tropane alkaloids . Tropane alkaloids display a wide array of interesting biological activities .


Synthesis Analysis

The synthesis of the 8-azabicyclo[3.2.1]octane scaffold has attracted attention from many research groups worldwide . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .


Molecular Structure Analysis

The 8-azabicyclo[3.2.1]octane scaffold is a bicyclic structure . It’s a central core of the family of tropane alkaloids . The exact molecular structure of the compound you mentioned would depend on the specific arrangement and attachment of the 3-methyl-1,2,4-thiadiazol-5-yl group.


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, a compound with the formula C8H15NO has a molecular weight of 141.2108 .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : The compound's azabicyclo[3.2.1]octane moieties can be synthesized through cycloaddition reactions, offering a pathway to diverse tropane alkaloids (Rumbo et al., 1996).

  • Structural Characterization : The structural characterization of similar compounds, using techniques like FT-IR, 1H NMR, Mass spectroscopy, and elemental analysis, is crucial for confirming their identity and purity (Gopi et al., 2017).

Biological and Medicinal Applications

  • Nematicidal Activity : Novel azabicyclo derivatives containing a thiazole moiety, similar to the queried compound, have been shown to possess significant nematicidal activities, particularly against pine-wood nematodes (Li et al., 2020).

  • Antibacterial Properties : Certain azabicyclo[3.2.1]octan-8-yl derivatives have demonstrated notable antibacterial activity, suggesting potential medicinal applications for similar compounds (Reddy et al., 2011).

  • Antitumor Activity : Compounds with structural similarities to the queried chemical have shown inhibitory effects on various cancer cell lines, indicating potential use in cancer therapy (Bhole & Bhusari, 2011).

Chemical Properties and Reactions

  • Chemical Reactivity : The azabicyclo[3.2.1]octane part of the compound can participate in various chemical reactions, offering a versatile framework for further chemical modifications and syntheses (Chlenov et al., 1976).

  • Photoinduced Transformations : The azabicyclo[3.2.1]octan component of the compound can undergo photochemical nitrogen insertion, a reaction that can be exploited for synthesizing lactams, a class of compounds with numerous applications (Suginome et al., 1991).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical system in which the compound is acting. Tropane alkaloids, which share the 8-azabicyclo[3.2.1]octane core, have diverse biological activities .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. For example, tert-Butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate, a related compound, is classified as Acute Tox. 3 Oral .

Future Directions

The future directions for research on this compound would depend on its biological activity, potential applications, and the interests of researchers in the field. Given the biological activity of related tropane alkaloids , it could be of interest for medicinal chemistry or pharmacology research.

Properties

IUPAC Name

(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)-(3-methyl-1,2,4-thiadiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2S/c1-6-12-10(17-13-6)11(16)14-7-2-3-8(14)5-9(15)4-7/h7-9,15H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMBRENSGSSXEHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)C(=O)N2C3CCC2CC(C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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